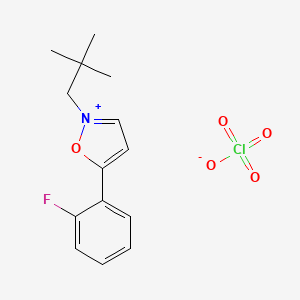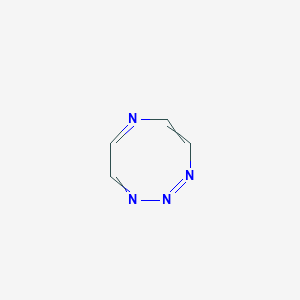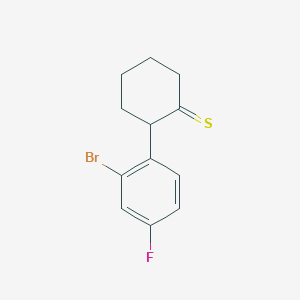
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione is an organic compound that features a cyclohexane ring substituted with a bromo and fluoro phenyl group and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione typically involves the reaction of 2-bromo-4-fluorobenzene with cyclohexanone in the presence of a thionating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, facilitating the nucleophilic attack on the bromo-fluorobenzene. The thionating agent, such as Lawesson’s reagent or phosphorus pentasulfide, is then introduced to convert the carbonyl group to a thione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium tert-butoxide), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, THF).
Major Products
Substitution: Products with substituted nucleophiles replacing the bromo or fluoro groups.
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Cyclohexane derivatives with reduced functional groups.
Scientific Research Applications
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione involves its interaction with molecular targets through its functional groups. The bromo and fluoro groups can participate in halogen bonding, while the thione group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorophenylcyclohexane: Lacks the thione group, resulting in different reactivity and applications.
2-(2-Bromo-4-fluorophenyl)cyclohexanone: Contains a carbonyl group instead of a thione group, leading to different chemical properties and reactivity.
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-ol:
Uniqueness
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
917614-19-8 |
|---|---|
Molecular Formula |
C12H12BrFS |
Molecular Weight |
287.19 g/mol |
IUPAC Name |
2-(2-bromo-4-fluorophenyl)cyclohexane-1-thione |
InChI |
InChI=1S/C12H12BrFS/c13-11-7-8(14)5-6-9(11)10-3-1-2-4-12(10)15/h5-7,10H,1-4H2 |
InChI Key |
VYIATLSDBSLNTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=S)C(C1)C2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)
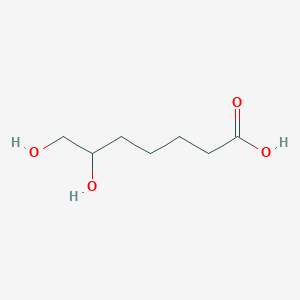
![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
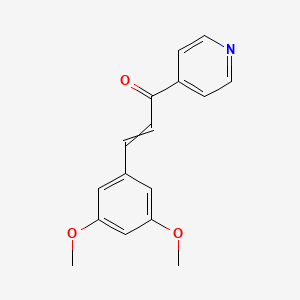
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)
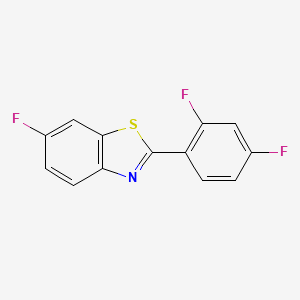
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)


![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)

![1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14193880.png)
